molecular formula C20H21N5O3 B2466906 2,4,7,8-Tetramethyl-6-(2-prop-2-enoxyphenyl)purino[7,8-a]imidazole-1,3-dione CAS No. 887671-70-7

2,4,7,8-Tetramethyl-6-(2-prop-2-enoxyphenyl)purino[7,8-a]imidazole-1,3-dione

Cat. No. B2466906
CAS RN: 887671-70-7
M. Wt: 379.42
InChI Key: IRKMDSGXKGPXPP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,4,7,8-Tetramethyl-6-(2-prop-2-enoxyphenyl)purino[7,8-a]imidazole-1,3-dione, also known as TAK-700, is a potent and selective inhibitor of the enzyme 17α-hydroxylase/C17,20-lyase (CYP17A1). This enzyme is essential for the biosynthesis of androgens, which are male sex hormones that play a critical role in the growth and development of prostate cancer. TAK-700 has shown promising results in preclinical and clinical studies as a potential treatment for prostate cancer.

Scientific Research Applications

Pharmacological Properties and Biological Evaluation

  • A study by Zagórska et al. (2009) synthesized derivatives of imidazo[2,1-f]purine-2,4-dione and found that certain compounds exhibited potent receptor ligand properties and showed anxiolytic-like and antidepressant activities in mice. This suggests potential applications in treating anxiety and depression disorders (Zagórska et al., 2009).
  • The same group of researchers in 2016 synthesized and biologically evaluated octahydro- and 6,7-dimethoxy-3,4-dihydro- isoquinolin-2(1H)-yl-alkyl derivatives of imidazo- and pyrimidino[2,1-f]purines for their inhibitory potency for phosphodiesterases and receptor affinity, suggesting their potential in developing hybrid ligands for therapeutic applications (Zagórska et al., 2016).

Enzyme Inhibition and Molecular Targeting

  • Research by Biagi et al. (1996) synthesized and evaluated various purine derivatives as inhibitors of the xanthine oxidase enzyme. This study provides insight into the structural requirements for effective enzyme inhibition and opens pathways for the development of novel inhibitors (Biagi et al., 1996).
  • A study by Załuski et al. (2019) focused on synthesizing and evaluating dual-target-directed ligands based on the xanthine scaffold. The compounds showed promising activity against adenosine receptors and monoamine oxidase B, suggesting potential in treating neurodegenerative diseases, especially Parkinson's disease (Załuski et al., 2019).

Antiproliferative Activity and Herbicide Development

  • Ryu et al. (2008) synthesized 2-phenyl-1H-benzo[d]imidazole-4,7-diones and evaluated them for their antiproliferative activity on vascular smooth muscle cells, identifying compounds with significant activity, hinting at potential therapeutic applications in vascular-related disorders (Ryu et al., 2008).
  • Research by Jiang et al. (2011) led to the design and synthesis of novel derivatives targeting protoporphyrinogen oxidase for herbicide development, demonstrating significant herbicidal activity and potential for agricultural applications (Jiang et al., 2011).

properties

IUPAC Name

2,4,7,8-tetramethyl-6-(2-prop-2-enoxyphenyl)purino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N5O3/c1-6-11-28-15-10-8-7-9-14(15)24-12(2)13(3)25-16-17(21-19(24)25)22(4)20(27)23(5)18(16)26/h6-10H,1,11H2,2-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRKMDSGXKGPXPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N2C3=C(N=C2N1C4=CC=CC=C4OCC=C)N(C(=O)N(C3=O)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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